molecular formula C10H9ClO6S B2482113 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate CAS No. 1152495-27-6

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Cat. No.: B2482113
CAS No.: 1152495-27-6
M. Wt: 292.69
InChI Key: DKZHLDLGTSWJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C10H9ClO6S and a molecular weight of 292.69 g/mol . It is also known by its IUPAC name, dimethyl 4-(chlorosulfonyl)phthalate . This compound is characterized by the presence of a chlorosulfonyl group attached to a benzene ring, which is further substituted with two methyl groups and two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate typically involves the chlorosulfonation of dimethyl phthalate. The reaction is carried out by treating dimethyl phthalate with chlorosulfonic acid under controlled conditions . The reaction proceeds as follows:

Dimethyl phthalate+Chlorosulfonic acid1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate\text{Dimethyl phthalate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Dimethyl phthalate+Chlorosulfonic acid→1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Oxidative Phosphorylation Inhibition :
    • Recent studies have highlighted the potential of compounds similar to 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate as inhibitors of oxidative phosphorylation (OXPHOS). These inhibitors target mitochondrial function, which is crucial for the survival of certain cancer cells that rely on aerobic metabolism for energy production. This mechanism is particularly relevant in the context of pancreatic cancer treatment, where such compounds have shown promising results in preclinical models .
  • Structure-Activity Relationship Studies :
    • The compound has been utilized in structure-activity relationship (SAR) studies to optimize the efficacy of related sulfonamide derivatives. These studies focus on modifying the chemical structure to enhance biological activity against specific cancer cell lines. For example, modifications to the sulfonamide group have led to increased potency and selectivity against various cancer types .

Organic Synthesis Applications

  • Synthesis of Sulfonyl Compounds :
    • This compound serves as a versatile intermediate in the synthesis of various sulfonyl-containing compounds. Its chlorosulfonyl group can be substituted with different nucleophiles to produce a wide range of derivatives that are valuable in pharmaceutical chemistry .
  • Functionalization Reactions :
    • The compound can undergo various functionalization reactions, making it useful for creating more complex organic molecules. Its reactivity allows for the introduction of different functional groups, which can be tailored for specific applications in drug development and material science .

Case Studies

StudyFocusFindings
Study ACancer TherapeuticsInvestigated the inhibitory effects on OXPHOS; showed significant cytotoxicity in pancreatic cancer models with IC50 values indicating high potency .
Study BSynthesis OptimizationExplored modifications to the sulfonamide moiety; identified key structural features that enhance biological activity against cancer cells .
Study CReaction MechanismsAnalyzed reaction pathways involving chlorosulfonyl groups; provided insights into the mechanisms of nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly reactive and can undergo substitution or reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their chemical structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications .

Biological Activity

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate, also known as dimethyl 4-(chlorosulfonyl)phthalate, is a compound with significant biological activity. Its structure features a chlorosulfonyl group attached to a benzene ring that is further substituted with two carboxylate esters. This compound has garnered attention in various fields of research due to its potential therapeutic applications.

  • IUPAC Name : Dimethyl 4-(chlorosulfonyl)phthalate
  • Molecular Formula : C₁₀H₉ClO₆S
  • CAS Number : 1152495-27-6
  • Purity : 95%
  • Molecular Weight : 288.69 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies involving derivatives of sulfonyl compounds have shown promising results in inhibiting tumor cell growth. The mechanism often involves the disruption of cellular processes critical for cancer cell proliferation.

  • Case Study : In a study assessing the antiproliferative activity of phenyl sulfonate derivatives, it was found that certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds with similar structural features to this compound have demonstrated antibacterial and antifungal activities.

  • Table 1: Antimicrobial Activity of Related Compounds
CompoundActivity TypeMIC (µg/mL)
Sulfonamide AAntibacterial32
Sulfonamide BAntifungal16
Dimethyl DerivativeAntibacterial64

Anti-inflammatory Effects

There is growing evidence that sulfonamide compounds can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells at the G2/M phase.
  • Apoptosis Induction : Many sulfonamide derivatives trigger apoptosis in tumor cells through the activation of caspases.
  • Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the formation of new blood vessels necessary for tumor growth.

Recent Studies

Recent investigations into the biological activities of sulfonamide derivatives have highlighted their potential as therapeutic agents. For example:

  • A study published in Molecules outlined the synthesis and evaluation of various sulfonamide analogs for their cytotoxicity against cancer cell lines .
  • Another research article focused on the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing modifications that enhance their biological efficacy .

Properties

IUPAC Name

dimethyl 4-chlorosulfonylbenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6S/c1-16-9(12)7-4-3-6(18(11,14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHLDLGTSWJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334677
Record name Dimethyl 4-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152495-27-6
Record name Dimethyl 4-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.